3,3-Dimethylpiperidin-4-amine
Overview
Description
3,3-Dimethylpiperidin-4-amine is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The presence of two methyl groups at the 3-position and an amine group at the 4-position makes this compound a unique derivative of piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidin-4-amine typically involves the hydrogenation of appropriate precursors. One common method involves the asymmetric hydrogenation of racemic mixtures to obtain the desired enantiomerically pure compound . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) atmosphere.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperidines with different functional groups.
Scientific Research Applications
3,3-Dimethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
3,3-Dimethylpiperidin-4-ol: A hydroxyl derivative with similar structural features.
N,N-Dimethylpyridin-4-amine: Another piperidine derivative with different functional groups.
Uniqueness: 3,3-Dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,3-dimethylpiperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZKCZZHXUICO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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